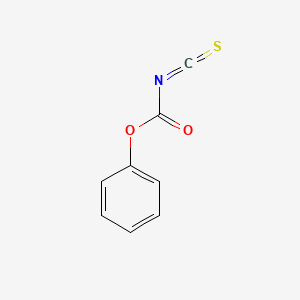

Phenoxycarbonyl isothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO2S |

|---|---|

Molecular Weight |

179.2 g/mol |

IUPAC Name |

phenyl N-(sulfanylidenemethylidene)carbamate |

InChI |

InChI=1S/C8H5NO2S/c10-8(9-6-12)11-7-4-2-1-3-5-7/h1-5H |

InChI Key |

DJXGJYCSPXRZAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)N=C=S |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for Phenoxycarbonyl Isothiocyanate

Historical Perspectives on Aryloxy Isothiocyanate Synthesis

The initial preparations of aryloxy isothiocyanates were pioneering but often hampered by significant challenges that limited their practical application.

Early syntheses of aryloxy isothiocyanates date back to the late 19th and early 20th centuries. In 1896, R. E. Doran first prepared ethoxycarbonyl isothiocyanate by reacting ethyl chloroformate with lead thiocyanate (B1210189) in boiling toluene (B28343), albeit with relatively poor yields. google.com A notable advancement came in 1908 when Dixon and Taylor reported the reaction of various chloroformates, including phenyl chloroformate, with potassium thiocyanate in boiling acetone (B3395972) to create the corresponding isothiocyanates. google.com

However, these early methods were consistently plagued by several key issues:

Low Yields: The reactions often resulted in low product yields, making the processes inefficient for large-scale production. google.com For example, a 1983 study by Goerdeler et al. reported a yield of only 52% for an alkoxythiocarbonyl isothiocyanate using pyridine (B92270) as a catalyst in carbon tetrachloride. google.com

Use of Organic Solvents: The reliance on organic solvents like toluene and acetone created costly removal and recovery problems and posed significant environmental and safety hazards due to air emissions. google.com

These challenges highlighted the need for more effective and reliable synthetic protocols.

Over time, research focused on overcoming the limitations of early synthetic methods. The evolution of this synthesis centered on improving reaction conditions and discovering effective catalysts to enhance both yield and purity. A significant step forward was the development of processes that could be conducted in an aqueous environment, thereby avoiding the problems associated with organic solvents. google.com

Key developments included:

Aqueous Synthesis: The introduction of water as a solvent system was a major improvement, offering a safer and more cost-effective alternative to organic solvents. google.comgoogle.com

Catalysis: The discovery that certain catalysts could significantly improve reaction outcomes was a critical breakthrough. Aromatic heterocyclic nitrogen compounds, such as pyridine and quinoline (B57606), were identified as effective catalysts. google.comgoogle.com These catalysts were found to promote the formation of the desired isothiocyanate product over the thiocyanate isomer. google.com

These enhancements paved the way for the more robust and efficient synthetic routes used today.

Contemporary Synthetic Routes

Modern methods for synthesizing phenoxycarbonyl isothiocyanate focus on catalyzed reactions that provide high yields and purity under optimized conditions.

The predominant contemporary method for producing this compound involves the reaction of phenyl chloroformate with an alkali or alkaline earth metal thiocyanate, such as sodium thiocyanate or potassium thiocyanate. google.com This reaction is typically performed in an aqueous medium. google.com

The general reaction is as follows: C₆H₅OCOCl + M-SCN → C₆H₅OC(O)NCS + M-Cl (where M is an alkali or alkaline earth metal)

This process has been refined through the use of specific catalytic systems to improve reaction rates and product quality. google.com

The use of six-membered mononuclear or ten-membered fused polynuclear aromatic, heterocyclic compounds containing one or two nitrogen atoms is crucial for the efficiency of the modern synthesis. google.com Quinoline has emerged as a particularly effective catalyst for this transformation. google.comgoogle.com The catalyst, typically used in concentrations of 0.5 to 5.0% by weight based on the haloformate, facilitates the reaction to produce higher yields and purity than previously achieved. google.com The reaction is generally conducted at a controlled temperature, with a preferred range of 5–15 °C. google.com

Table 1: Effect of Quinoline Catalyst on Isothiocyanate Synthesis

| Reactant | Catalyst | Conditions | Yield | Reference |

| Ethyl Chloroformate | Quinoline | 50% aq. NaSCN, 7 hours at 10°C | All chloroformate reacted | google.com |

| Phenyl Chloroformate | Quinoline | 50% aq. NaSCN, 10°C | 85.8% (after derivatization) | google.com |

Further enhancement of the reaction is achieved by incorporating a co-catalyst. google.com Salts of weak acids, particularly alkali metal or alkaline earth metal salts like sodium acetate (B1210297), sodium borate, or sodium carbonate, have been found to be effective. google.com

The inclusion of a co-catalyst, typically at a concentration of 0.1 to 5.0% by weight, offers several advantages: google.com

Accelerated Reaction Rate: The co-catalyst increases the speed of the formation of the aryloxy carbonyl isothiocyanate. google.com

Improved Purity: It contributes to a higher purity of the final product. google.com

Overcoming Impurities: The co-catalyst helps to mitigate the negative effects of impurities, such as thiourea (B124793), which may be present in commercial grades of metal thiocyanates. google.com

The synergistic effect of a primary catalyst like quinoline and a co-catalyst like sodium acetate provides a highly efficient and robust method for the industrial production of this compound. google.com

Table 2: Summary of Catalytic System Components

| Component | Example(s) | Function | Typical Concentration |

| Primary Catalyst | Quinoline, Pyridine | Increases yield and purity | 0.5 - 5.0% (by weight) |

| Co-catalyst | Sodium Acetate, Sodium Borate | Accelerates rate, improves purity, mitigates impurities | 0.1 - 5.0% (by weight) |

Reaction of Phenyl Chloroformate with Metal Thiocyanates

Influence of Solvent Systems and Reaction Time on Yield and Purity

The synthesis of isothiocyanates, including aryloxy analogues, is significantly affected by the choice of solvent and reaction time. The solvent is particularly crucial for the successful formation of the intermediate dithiocarbamate (B8719985) salt, especially when dealing with highly electron-deficient substrates. researchgate.netnih.gov For instance, in the synthesis of isothiocyanates using phenyl chlorothionoformate, dichloromethane (B109758) has been identified as an ideal solvent. organic-chemistry.org In photocatalyzed reactions, acetonitrile (B52724) was found to provide the highest yields. organic-chemistry.org Electrochemical methods have been optimized using methanol (B129727) as the solvent. organic-chemistry.org

Reaction times can vary dramatically depending on the specific substrate and methodology employed. The tosyl chloride-mediated decomposition of dithiocarbamate salts is notably rapid, with most reactions completing within 30 minutes at room temperature for many substrates. organic-chemistry.org However, methods involving reagents like ethyl chloroformate can have highly variable timeframes; some reactions are complete in 15 minutes, while others, such as the synthesis of β-naphthyl isothiocyanate, may require up to seven days. nih.gov

| Factor | Influence on Synthesis | Examples |

| Solvent System | Critical for the formation and stability of intermediates like dithiocarbamate salts. researchgate.netnih.gov | Dichloromethane, Acetonitrile, Methanol, Aqueous Systems. nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org |

| Reaction Time | Varies from minutes to days depending on the reactivity of the amine and the chosen method. organic-chemistry.orgnih.gov | 30 minutes for tosyl chloride method; up to 7 days for certain substrates with ethyl chloroformate. organic-chemistry.orgnih.gov |

General Isothiocyanate Synthesis Methods Applicable to Aryloxy Analogues

Several general methods for synthesizing isothiocyanates are applicable to aryloxy structures, offering different advantages in terms of scope, efficiency, and reaction conditions.

A facile and efficient synthesis of isothiocyanates can be achieved through the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521). organic-chemistry.orgorganic-chemistry.org This transformation can be performed as either a one-pot or a two-step process, with each approach having distinct advantages. researchgate.netorganic-chemistry.org

The one-pot process is particularly effective for preparing alkyl and electron-rich aryl isothiocyanates, achieving yields as high as 95%. organic-chemistry.org However, it is less effective for electron-deficient anilines, which may result in low yields (0-35%). organic-chemistry.org

The two-step approach is more versatile and can be used for a broader range of substrates, including highly electron-deficient aryl and heterocyclic amines. organic-chemistry.orgorganic-chemistry.org This method involves the initial synthesis and isolation of an intermediate thiocarbamate, which is then deprotected using sodium hydroxide to yield the final isothiocyanate with yields of up to 99%. organic-chemistry.org This versatility makes the two-step process a more reliable method for complex or challenging substrates. organic-chemistry.orgchemrxiv.org

| Process | Substrate Scope | Advantages | Yields |

| One-Pot | Alkyl and electron-rich aryl amines. organic-chemistry.orgorganic-chemistry.org | Simpler procedure. | Up to 95%. organic-chemistry.org |

| Two-Step | Broad; includes alkyl, electron-rich, and highly electron-deficient aryl and heterocyclic amines. researchgate.netorganic-chemistry.orgorganic-chemistry.org | More versatile and reliable for challenging substrates. organic-chemistry.org | Up to 99%. organic-chemistry.org |

A widely used and efficient protocol for preparing isothiocyanates involves the decomposition of dithiocarbamate salts. nih.govacs.org These salts are typically generated in situ from the reaction of a primary amine with carbon disulfide in the presence of a base like triethylamine. organic-chemistry.orgacs.orgnih.gov Following its formation, the dithiocarbamate salt is treated with a reagent that facilitates the elimination of a sulfur-containing byproduct to form the isothiocyanate.

Tosyl chloride (TsCl) has proven to be a particularly effective reagent for this purpose. organic-chemistry.orgacs.org This method is valued for being a safer and more cost-effective alternative to traditional reagents like thiophosgene. organic-chemistry.org The reaction is generally fast and proceeds under mild conditions, with many alkyl and aryl isothiocyanates being prepared in high yields (75–97%) within 30 minutes at room temperature. organic-chemistry.orgnih.gov While electron-rich aryl amines react readily, electron-deficient ones may require stronger bases and longer reaction times to achieve good yields. organic-chemistry.org

| Reagent | Role | Key Features | Typical Yields |

| Tosyl Chloride (TsCl) | Mediates decomposition of dithiocarbamate salts. organic-chemistry.orgacs.org | Mild conditions, rapid (often <30 min), high yields, safer than thiophosgene. organic-chemistry.orgnih.gov | 75–97%. nih.gov |

| Carbon Disulfide (CS₂) & Triethylamine (Et₃N) | Form the dithiocarbamate salt in situ with the primary amine. organic-chemistry.org | Common and effective reagents for the initial step. | N/A |

Modern synthetic chemistry has introduced greener and milder alternatives for isothiocyanate synthesis, including photocatalysis and electrochemistry. organic-chemistry.org

Photocatalyzed synthesis offers an efficient and mild reaction of amines with carbon disulfide to produce both aliphatic and aromatic isothiocyanates. organic-chemistry.orgnih.gov This metal-free approach often utilizes visible light (e.g., green LEDs) and an organic photocatalyst like Rose Bengal. organic-chemistry.org The reaction proceeds efficiently, with optimization studies showing that Rose Bengal (5 mol%) in acetonitrile can produce phenyl isothiocyanate in up to 94% yield. organic-chemistry.org The proposed mechanism involves the formation of a dithiocarbamate, followed by a single-electron transfer facilitated by the photoredox cycle. organic-chemistry.org

Electrochemical synthesis provides a practical, high-yielding, and environmentally friendly method that avoids the use of toxic and expensive reagents. organic-chemistry.orgorganic-chemistry.org This technique involves the condensation of a primary amine with carbon disulfide to form a dithiocarbamate salt, which then undergoes anodic desulfurization. organic-chemistry.org Optimized conditions include using carbon graphite (B72142) as the anode and nickel as the cathode in methanol, which allows for the synthesis of a wide range of isothiocyanates. organic-chemistry.org The method is notable for not requiring a supporting electrolyte and for its compatibility with various functional groups. organic-chemistry.orggre.ac.uk

| Method | Energy Source | Reagents/Setup | Advantages |

| Photocatalysis | Visible Light (e.g., Green LED). organic-chemistry.org | Photocatalyst (e.g., Rose Bengal), Base (e.g., DBU), CS₂. organic-chemistry.org | Mild, metal-free, efficient, broad substrate compatibility. organic-chemistry.org |

| Electrochemistry | Electric Current. organic-chemistry.org | Amine, CS₂, Carbon/Nickel electrodes. organic-chemistry.org | High-yielding, no supporting electrolyte needed, environmentally friendly, avoids toxic reagents. organic-chemistry.orgorganic-chemistry.org |

Reactivity and Reaction Mechanisms of Phenoxycarbonyl Isothiocyanate

General Reactivity Profile as a Heterocumulene and Bifunctional Compound

Phenoxycarbonyl isothiocyanate belongs to the family of acyl isothiocyanates, which are noted for their bifunctional nature and heightened reactivity compared to standard alkyl or aryl isothiocyanates. arkat-usa.org This reactivity stems from the presence of two key functional groups: the phenoxycarbonyl group and the isothiocyanate heterocumulene moiety (-N=C=S). arkat-usa.orgresearchgate.net The electron-withdrawing character of the adjacent carbonyl group significantly influences the electronic properties of the isothiocyanate, rendering the molecule a versatile reagent in organic synthesis, particularly for constructing heterocyclic systems. arkat-usa.orgresearchgate.net

The reactivity of this compound is primarily dictated by three active centers: a nucleophilic nitrogen atom and two distinct electrophilic carbon atoms. arkat-usa.org These electrophilic sites are the carbonyl carbon and the central carbon of the isothiocyanate group (the thiocarbonyl carbon). arkat-usa.org This dual electrophilicity makes the compound highly susceptible to nucleophilic attack.

The reaction pathway often depends on the nature of the nucleophile and the specific reaction conditions. arkat-usa.org Nucleophiles can attack either the highly electrophilic carbon of the isothiocyanate group or the carbonyl carbon. arkat-usa.orgresearchgate.net For instance, studies on the reaction of phenyl carbonyl isothiocyanates with pyridine (B92270) nucleophiles indicate a stepwise mechanism. rsc.org This process involves the initial attack of the nucleophile on the isothiocyanate carbon, leading to a tetrahedral intermediate, followed by the rate-limiting departure of the isothiocyanate (-NCS) as the leaving group. rsc.org The presence of both electrophilic centers allows for a wide range of addition and cyclization reactions. arkat-usa.org

Table 1: Reactive Sites in this compound

| Site | Chemical Character | Role in Reactions |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | Site for nucleophilic attack, participating in acylation and cycloaddition reactions. |

| Isothiocyanate Carbon (N=C=S) | Electrophilic | Primary site for nucleophilic attack and cycloaddition reactions. |

| Isothiocyanate Nitrogen (N=C=S) | Nucleophilic | Participates in cyclization reactions after initial attack on an electrophilic carbon. |

The reactivity of this compound can be contextualized by comparing it to related compounds like isocyanates and thiocarbonyl chlorides. Generally, the oxygen-containing analogues of sulfur compounds are more reactive toward nucleophiles. nih.govnih.gov

Experimental and computational studies have demonstrated a significant difference in reactivity between isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). For example, the reaction of phenyl isocyanate with ethanol (B145695) proceeds at a rate approximately 4.8 x 10⁴ times faster than that of phenyl isothiocyanate. nih.govnih.gov This vast difference corresponds to a 6 kcal/mol lower activation free energy for the isocyanate reaction. nih.gov The greater electronegativity of oxygen compared to sulfur makes the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack. illinoisstate.edu

Similarly, a comparison between acyl chlorides and their sulfur analogues, thiocarbonyl chlorides, reveals that the carbonyl compounds are more reactive. The reaction of benzoyl chloride with methanol (B129727) is about nine times faster than the same reaction with thiobenzoyl chloride. nih.govnih.gov This reactivity trend is attributed to differences in charge distribution in the reaction intermediates. nih.gov Therefore, it can be inferred that this compound is less reactive towards nucleophiles than its oxygen analogue, phenoxycarbonyl isocyanate.

Cycloaddition Reactions in Heterocyclic Synthesis

This compound is a valuable building block in heterocyclic synthesis due to its ability to participate in various cycloaddition reactions. sci-hub.segoogle.com The heterocumulene (-N=C=S) system readily reacts with a wide range of compounds, serving as a synthon for constructing diverse ring systems containing nitrogen and sulfur. researchgate.netsci-hub.se These reactions are crucial for creating biologically important heterocyclic skeletons. arkat-usa.orgresearchgate.net

Acyl isothiocyanates, including this compound, are frequently used to synthesize five-membered heterocycles such as thiazoles, thiadiazoles, and triazoles. arkat-usa.orgresearchgate.net These reactions typically proceed through an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization.

For example, the reaction of an acyl isothiocyanate with hydrazine (B178648) derivatives can lead to the formation of 1,2,4-triazole (B32235) rings. researchgate.net Similarly, reactions with compounds containing active methylene (B1212753) groups can yield functionalized thiazole (B1198619) derivatives. arkat-usa.org The specific outcome depends on the substrate and reaction conditions. arkat-usa.org

Table 2: Examples of Five-Membered Heterocycle Synthesis from Acyl Isothiocyanates

| Reactant | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazine Derivatives | 1,2,4-Triazoles, 1,3,4-Thiadiazoles | Addition-Cyclization |

| o-Phenylenediamine | Benzimidazoles | Addition-Cyclization |

| 2-Aminophenol | Benzoxazoles | Addition-Cyclization |

| 2-Aminothiophenol | Benzothiazoles | Addition-Cyclization |

Data sourced from studies on phenylacetyl isothiocyanate, demonstrating a reactivity pattern applicable to this compound. researchgate.net

The synthesis of six-membered heterocycles using this compound is also a well-established strategy. nih.govfrontiersin.org These reactions often involve [4+2] cycloadditions (Diels-Alder type reactions) where the isothiocyanate can act as either the dienophile or part of the diene system. This versatility allows for the formation of various heterocyclic scaffolds, including thiazines, triazines, and oxadiazines. arkat-usa.orgsci-hub.se

For instance, acyl isothiocyanates can react with enamines in [4+2] cycloadditions to yield 1,3-thiazine derivatives. sci-hub.se The reaction with N-alkyl hydrazones of acetone (B3395972) has been shown to produce 1,3,4,6-oxatriazepine-5(2H)-thiones, which can subsequently rearrange, demonstrating the complex yet versatile reactivity of the acyl isothiocyanate moiety. arkat-usa.org

Table 3: Examples of Six-Membered Heterocycle Synthesis from Acyl Isothiocyanates

| Reactant | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Enamines | 1,3-Thiazines | [4+2] Cycloaddition |

| Phosphacumulenylidenes | Nitrogen Heterocycles | [4+2] Cycloaddition |

| Anthranilic Acid | Benzo[d] researchgate.netnih.govoxazin-4-one derivatives | Addition-Cyclization |

Data sourced from studies on various isothiocyanates, demonstrating reactivity patterns applicable to this compound. researchgate.netsci-hub.se

Mesoionic compounds are a class of five-membered heterocyclic dipoles that are increasingly used in cycloaddition reactions, particularly in the fields of click chemistry and bio-orthogonal chemistry. nih.gov These compounds are versatile 1,3-dipoles that can react with various dipolarophiles, including heterocumulenes like isothiocyanates. nih.govnih.gov

The reaction between a mesoionic compound, such as a thiazol-3-ium-4-olate (thioisomünchnone), and this compound would proceed via a 1,3-dipolar cycloaddition. nih.gov This type of reaction can lead to the formation of either stable or transient cycloadducts, which can then rearrange to form new heterocyclic structures. nih.gov The tunability of mesoionic structures and their reactivity makes them attractive partners for this compound in developing novel synthetic routes to complex heterocycles. nih.gov This area represents an emerging application for isothiocyanates in advanced organic synthesis. nih.gov

Nucleophilic Addition and Condensation Reactions

The isothiocyanate functional group (-N=C=S) is a heterocumulene that serves as an excellent electrophile. Nucleophiles, such as amines, attack the central carbon atom, initiating a variety of addition and subsequent condensation or cyclization reactions.

This compound reacts with primary amines and substituted anilines to form N,N'-disubstituted thiocarbamides. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.

A specific example of this reactivity is the synthesis of N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide. This compound is synthesized through the reaction of this compound with 2-chloro-4-nitroaniline. The structure of the resulting thiocarbamide has been confirmed using spectroscopic methods and single-crystal X-ray studies, which show a planar structure with the C=O and C=S groups in an anti-periplanar orientation.

Table 1: Synthesis of a Substituted Thiocarbamide

| Reactant 1 | Reactant 2 | Product |

|---|

This compound is utilized in the synthesis of fused heterocyclic systems, particularly mesoionic compounds, which are neutral molecules with delocalized positive and negative charges. The reaction with 2-aminothiazole (B372263) derivatives that possess an alkylated amino group leads to the formation of regioisomeric mesoionic thiazolo[3,2-a] acs.orgepdf.pubresearchgate.nettriazines. clockss.org

For instance, the reaction with 2-alkylaminothiazoles can yield mesoionic thiazolo[3,2-a]-s-triazine-5,7-diones. dss.go.th These reactions involve the initial nucleophilic attack by the exocyclic amino group of the thiazole onto the isothiocyanate carbon, followed by cyclization involving the endocyclic thiazole nitrogen. clockss.orgdss.go.th The use of this compound in these syntheses can afford 7-thiono-analogues of the resulting mesoionic systems. epdf.pub These mesoionic xanthine (B1682287) analogs are noted to be reactive, readily undergoing hydrolysis or reacting with amines. dss.go.th

Table 2: Examples of Mesoionic Analogues Synthesized

| Reactant | Product Class | Specific Product Example |

|---|

Detailed studies or specific examples concerning the reaction of this compound with organoboron compounds, such as pentaphenylborole, were not identified in the performed literature search. While the reactivity of other isothiocyanates with organoboron reagents has been investigated, specific data on the phenoxycarbonyl derivative is not available.

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing synthetic pathways. This includes kinetic studies and the elucidation of reaction intermediates and transition states.

Specific kinetic studies on the pyridinolysis of this compound, detailing the reaction rates and the influence of pyridine concentration and substituents on the mechanism, were not found in the available literature.

No specific mechanistic investigations were found that focused on distinguishing between concerted versus stepwise pathways for isothiocyanate expulsion in reactions involving this compound. Such studies are essential for a complete understanding of the reaction dynamics but appear to be absent in the currently reviewed literature for this specific compound.

Pyridinolysis Reaction Kinetics and Mechanistic Pathways

Hammett and Brønsted Correlation Analyses for Substituent Effects

The reactivity of this compound and related compounds is sensitive to electronic effects, which can be quantitatively assessed through Hammett and Brønsted correlation analyses. These studies provide insight into reaction mechanisms by correlating reaction rate constants with substituent constants (Hammett equation) or the pKa values of a series of related nucleophiles (Brønsted equation).

A study on the nucleophilic substitution reactions of phenyl carbonyl isothiocyanates with various substituted pyridines revealed important details about the transition state and mechanistic pathways. researchgate.net The Hammett plots, which correlate the reaction rates with the electronic properties of substituents on the nucleophile, showed two distinct slopes. researchgate.net This break in the plot suggests a change in the reaction mechanism from a concerted process to a stepwise mechanism, with the rate-limiting step being the expulsion of the isothiocyanate leaving group from a tetrahedral intermediate. researchgate.net

Similarly, Brønsted-type plots for these reactions, which assess the sensitivity of the reaction rate to the basicity of the nucleophile, yield significant βX values. These values indicate the degree of bond formation in the transition state. The relatively large βX values observed in these studies suggest a transition state with a significant degree of nucleophilic attack. researchgate.net

Table 1: Illustrative Hammett and Brønsted Parameters for Reactions of Phenyl Carbonyl Isothiocyanates with Pyridines

| Parameter | Description | Typical Interpretation |

|---|---|---|

| ρ (rho) | Hammett reaction constant | Measures the sensitivity of the reaction to substituent electronic effects. A break in the plot can indicate a change in mechanism. |

| β (beta) | Brønsted coefficient | Indicates the degree of bond formation in the transition state. Larger values suggest a more product-like transition state. |

This table is illustrative, based on findings for the class of phenyl carbonyl isothiocyanates. researchgate.net

Theoretical Examination of Electrophilic Character and Ambident Reactivity

Theoretical studies and the inherent resonance structures of acyl isothiocyanates highlight their nature as ambident electrophiles. The molecule possesses two primary electrophilic centers: the carbonyl carbon (C=O) and the thiocarbonyl carbon of the isothiocyanate group (N=C=S). arkat-usa.orgresearchgate.net The strong electron-withdrawing effect of the adjacent acyl group enhances the electrophilicity of the isothiocyanate carbon, making it a prime target for nucleophilic attack. arkat-usa.org

Computational analyses, such as those using Fukui functions, can help characterize the electrophilic and nucleophilic behavior of different sites within the molecule. researchgate.net For this compound, theoretical models would predict that the thiocarbonyl carbon is a harder electrophilic site compared to the carbonyl carbon, influencing its reactivity towards different types of nucleophiles.

The ambident reactivity allows for diverse synthetic outcomes. The choice of nucleophile and reaction conditions determines which electrophilic center is attacked, leading to the formation of various heterocyclic compounds or other functionalized molecules. arkat-usa.org For instance, reactions with different nucleophiles can lead to cyclization involving either the thiocarbonyl group or both electrophilic centers. arkat-usa.orgresearchgate.net

Figure 1: Reactive Sites of this compound

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Synthesis of Diverse Heterocyclic Scaffolds

The electrophilic nature of the carbon atom in the isothiocyanate group of phenoxycarbonyl isothiocyanate makes it a prime target for nucleophilic attack. This reactivity is harnessed in cycloaddition and condensation reactions to build various heterocyclic rings.

This compound serves as a key building block for the synthesis of thiazolo-fused heterocyclic systems. A notable application is in the preparation of mesoionic thiazolo[3,2-a] nih.govresearchgate.nettriazine derivatives. The reaction of 2-alkylaminothiazoles with this compound leads to the formation of mesoionic 8-alkylthiazolo[3,2-a]-s-triazin-5-one-7-thiones researchgate.net. This transformation involves the initial nucleophilic attack of the exocyclic nitrogen of the aminothiazole on the isothiocyanate carbon, followed by an intramolecular cyclization. The resulting compounds are part of a class of mesoionic xanthine (B1682287) analogs.

The reaction of 2-alkylaminothiazoles with this compound yields specific monothione derivatives. The regiochemistry of the product is dependent on the isothiocyanate precursor used. For instance, while ethoxycarbonyl isothiocyanate yields the 7-one-5-thione derivatives, this compound specifically affords the 5-one-7-thione isomers researchgate.net.

| Starting Material | Reagent | Product | Reference |

| 2-Alkylaminothiazole | This compound | Mesoionic 8-alkylthiazolo[3,2-a]-s-triazin-5-one-7-thione | researchgate.net |

The utility of this compound extends to the synthesis of thiadiazole-fused systems. Specifically, it has been employed in reactions with amino-substituted 1,3,4-thiadiazoles to construct more complex heterocyclic architectures. For example, the reaction of 2-ethylamino-1,3,4-thiadiazole with phenoxycarbonyl isocyanate yields a mesoionic 8-ethyl-1,3,4-thiadiazolo[3,2-a]-s-triazine-5,7-dione. In a parallel fashion, the use of this compound in this reaction provides the corresponding 7-thiono-analogue of the mesoionic product epdf.pub. This synthesis highlights the role of this compound in introducing a thiocarbonyl group into the fused triazine ring.

| Starting Material | Reagent | Product | Reference |

| 2-Ethylamino-1,3,4-thiadiazole | This compound | 7-Thiono-analogue of Mesoionic 8-ethyl-1,3,4-thiadiazolo[3,2-a]-s-triazine-5,7-dione | epdf.pub |

While acyl isothiocyanates are generally reactive towards hydrazine (B178648) derivatives to form triazole systems, specific documented examples detailing the use of this compound for the synthesis of simple or fused triazole compounds are not prevalent in the reviewed literature. The general reaction pathway involves the formation of a thiosemicarbazide intermediate, which then undergoes cyclization.

This compound has been investigated in the synthesis of pyrimido[1,2-a] nih.govresearchgate.nettriazines. In studies involving the reaction of 2-alkylaminopyrimidines with this compound, the expected formation of the mesoionic 1-methyl-2-thioxopyrimido[1,2-a]-s-triazin-1-ium-4-olate was not observed epdf.pub. This outcome was in contrast to reactions with ethoxycarbonyl isothiocyanate, which successfully yielded the precursor for the corresponding mesoionic system. The reaction with this compound did not yield the acyclic thiourea (B124793) precursor or the cyclized product, indicating a different reaction pathway or instability of the intermediates under the reaction conditions epdf.pub.

However, the successful synthesis of thiazolo[3,2-a] nih.govresearchgate.nettriazines and 1,3,4-thiadiazolo[3,2-a]-s-triazines demonstrates the utility of this compound in constructing the s-triazine ring when fused to other five-membered heterocycles researchgate.netepdf.pub. The formation of these fused systems proceeds through the reaction of an amino-substituted heterocycle with this compound, leading to a cyclized triazine ring containing a thiocarbonyl group.

| Starting Material | Reagent | Result | Reference |

| 2-Alkylaminopyrimidine | This compound | No desired meso-ionic product or precursor formed | epdf.pub |

| 2-Alkylaminothiazole | This compound | Formation of mesoionic thiazolo[3,2-a] nih.govresearchgate.nettriazine system | researchgate.net |

| 2-Ethylamino-1,3,4-thiadiazole | This compound | Formation of 1,3,4-thiadiazolo[3,2-a]-s-triazine system | epdf.pub |

The synthesis of oxazolines and oxazines often involves the reaction of isothiocyanates with bifunctional nucleophiles such as amino alcohols or aminophenols. While this is a general strategy in heterocyclic chemistry, specific research detailing the application of this compound for the direct synthesis of oxazoline or oxazine rings was not identified in the reviewed literature.

Formation of Functionalized Thiourea and Urea Derivatives

The reaction of isothiocyanates with amines is a fundamental method for the synthesis of thiourea derivatives. This compound readily undergoes this reaction to form N-phenoxycarbonyl-N'-substituted thioureas. A specific example is the synthesis of N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide. This compound was prepared through the reaction of this compound with 2-chloro-4-nitroaniline google.comresearchgate.net. The structure of this thiourea derivative has been confirmed using spectroscopic methods and single-crystal X-ray studies, which revealed a planar structure with an anti-periplanar orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups google.comresearchgate.net.

| Amine Reactant | Reagent | Product | Reference |

| 2-Chloro-4-nitroaniline | This compound | N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide | google.comresearchgate.net |

The synthesis of urea derivatives, in contrast, typically proceeds from the reaction of amines with isocyanates google.com. The conversion of an isothiocyanate to a urea is not a direct or common synthetic route. Therefore, this compound is primarily a precursor for thiourea derivatives rather than their urea counterparts.

Utility in Multicomponent Reactions for Enhanced Molecular Complexity

This compound serves as a highly valuable and versatile building block in multicomponent reactions (MCRs), facilitating the rapid assembly of complex molecular architectures from simple precursors. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the initial components. The utility of this compound in these reactions stems from the dual electrophilic nature of its carbonyl and thiocarbonyl carbon atoms, a characteristic feature of acyl isothiocyanates. This reactivity allows for the streamlined synthesis of diverse heterocyclic systems, enhancing molecular complexity in a single, efficient step.

The presence of the electron-withdrawing phenoxycarbonyl group significantly activates the isothiocyanate moiety, making it highly susceptible to nucleophilic attack. This heightened reactivity is crucial for initiating the cascade of reactions typical in MCRs. While direct research detailing the extensive use of this compound in MCRs is specialized, its reactivity can be understood from studies on analogous acyl isothiocyanates, such as benzoyl isothiocyanate. These compounds have been successfully employed in various MCRs to construct a range of heterocyclic scaffolds.

One prominent application of acyl isothiocyanates is in the synthesis of highly substituted thiazole (B1198619) derivatives. For instance, a one-pot, three-component reaction involving an acyl isothiocyanate, an aldehyde, and an alkyl bromide can efficiently produce functionalized thiazoles. In such a reaction, this compound would be expected to react with a nucleophile generated in situ, followed by cyclization with the other components to yield a complex thiazole product.

Table 1: Representative Three-Component Synthesis of Thiazole Derivatives Using an Acyl Isothiocyanate Analogue

| Acyl Isothiocyanate | Aldehyde | Alkyl Bromide | Product | Yield (%) |

| Benzoyl isothiocyanate | 4-Chlorobenzaldehyde | Phenacyl bromide | 2-Benzamido-4-(4-chlorophenyl)-5-phenylthiazole | High |

| Benzoyl isothiocyanate | Benzaldehyde | Ethyl bromoacetate | Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate | High |

Another powerful MCR strategy involves the chemoenzymatic synthesis of thiazoles. In a model reaction, benzoyl isothiocyanate, a secondary amine, and dimethyl acetylenedicarboxylate (DMAD) react in the presence of an enzyme catalyst to form highly functionalized thiazole derivatives nih.gov. The reaction proceeds through the initial formation of an N-benzoylthiourea derivative, which then reacts with DMAD and cyclizes nih.gov. This compound is an ideal candidate for similar transformations, where the phenoxycarbonyl group would be incorporated into the final heterocyclic structure, offering a handle for further synthetic modifications.

Table 2: Chemoenzymatic One-Pot Synthesis of Thiazole Derivatives with Benzoyl Isothiocyanate

| Secondary Amine | Acetylenic Ester | Enzyme Catalyst | Product | Yield (%) |

| Diethylamine | Dimethyl acetylenedicarboxylate | Trypsin | Dimethyl 2-(N-benzoyl-N-ethylamino)-1,3-thiazole-4,5-dicarboxylate | 94 nih.gov |

| Pyrrolidine | Dimethyl acetylenedicarboxylate | Trypsin | Dimethyl 2-(1-benzoylpyrrolidin-2-yl)-1,3-thiazole-4,5-dicarboxylate | 91 nih.gov |

| Piperidine | Dimethyl acetylenedicarboxylate | Trypsin | Dimethyl 2-(1-benzoylpiperidin-2-yl)-1,3-thiazole-4,5-dicarboxylate | 88 nih.gov |

The research on acyl isothiocyanates demonstrates their capacity to act as pivotal starting materials in the construction of five- and six-membered heterocyclic compounds through MCRs. These reactions are valued for their high atom economy, operational simplicity, and ability to generate libraries of structurally diverse molecules. The application of this compound in such synthetic strategies provides an efficient pathway to novel and complex chemical entities with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Studies of Phenoxycarbonyl Isothiocyanate and Its Adducts

Electronic Structure and Reactivity Predictions

Theoretical calculations are instrumental in understanding and predicting the chemical behavior of phenoxycarbonyl isothiocyanate. By modeling its electronic properties, researchers can gain insights into its stability, reactivity, and the regioselectivity of its reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. nih.govmdpi.com The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining how a molecule will interact with other reagents. mdpi.comedu.krd

HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most energetic electrons and acts as an electron donor. For this compound, the HOMO is expected to be distributed over the phenoxy group and the sulfur atom, which are the most electron-rich parts of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy empty orbital and acts as an electron acceptor. The LUMO is predominantly localized on the central carbon atom of the isothiocyanate group (-N=C =S). This high LUMO coefficient indicates that this carbon is the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO orbitals is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. edu.krd In reactions, the interaction between the HOMO of a nucleophile and the LUMO of this compound will be the dominant stabilizing interaction.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -7.5 | Sulfur, Phenyl Ring |

| LUMO | -2.1 | Isothiocyanate Carbon |

| HOMO-LUMO Gap | 5.4 | - |

Data is illustrative and based on typical values for analogous aromatic acyl isothiocyanates.

The distribution of partial atomic charges within the this compound molecule provides a clear picture of its electrostatic potential and reactive sites. Computational methods, such as Natural Bond Orbital (NBO) analysis, can quantify these charges.

The carbon atom of the isothiocyanate group bears a significant positive partial charge. This is due to the electron-withdrawing effects of the adjacent, more electronegative nitrogen and sulfur atoms, as well as the entire phenoxycarbonyl group. This calculated charge distribution corroborates the findings from FMO analysis, highlighting the isothiocyanate carbon as the primary electrophilic center of the molecule, highly susceptible to attack by nucleophiles. nih.gov Conversely, the oxygen and sulfur atoms will exhibit negative partial charges, marking them as potential sites for interaction with electrophiles or for coordination.

| Atom | Typical Partial Charge (a.u.) | Reactivity Implication |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.65 to +0.75 | Electrophilic |

| Carbonyl Oxygen (C=O) | -0.50 to -0.60 | Nucleophilic / H-bond acceptor |

| Isothiocyanate Carbon (N=C=S) | +0.70 to +0.80 | Highly Electrophilic |

| Isothiocyanate Nitrogen (N=C=S) | -0.55 to -0.65 | Nucleophilic |

| Isothiocyanate Sulfur (N=C=S) | -0.15 to -0.25 | Nucleophilic / Soft Electrophile |

Values are illustrative and represent the general trend for this functional group.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the mechanisms of complex organic reactions due to its favorable balance of accuracy and computational cost. mdpi.comchemrxiv.orgresearchgate.net For this compound, DFT calculations can be employed to map the entire potential energy surface of a given reaction.

While DFT is widely used, wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic pathway to achieving higher accuracy for electronic structure calculations. q-chem.comarxiv.orgresearchgate.net These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation—the interactions between electrons that are approximated in DFT. q-chem.comarxiv.org

For a molecule like this compound, high-precision wavefunction-based calculations can be used to:

Obtain benchmark-quality data for molecular geometries, vibrational frequencies, and energies.

Validate the results obtained from more approximate DFT methods.

Investigate excited state properties, which are often more challenging for standard DFT functionals to describe accurately.

The application of these methods ensures a high degree of confidence in the computed electronic properties, which is crucial for a detailed understanding of the molecule's intrinsic reactivity.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is indispensable for elucidating the detailed step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

A complete mechanistic understanding of a reaction requires the identification and characterization of all transient species, including intermediates and transition states. mit.edugithub.io

Intermediates: These are species that correspond to local minima on the potential energy surface. For reactions involving this compound, such as its reaction with an amine, a tetrahedral intermediate resulting from the nucleophilic attack on the isothiocyanate carbon can be computationally located and characterized.

Transition States (TS): A transition state represents the highest energy point along a reaction coordinate and corresponds to a first-order saddle point on the potential energy surface (i.e., it has exactly one imaginary vibrational frequency). mit.edugithub.io Computational chemists use specialized algorithms to locate the geometry of a TS. The energy of the TS relative to the reactants determines the activation barrier of the reaction. For example, in a [3+2] cycloaddition reaction, DFT calculations can distinguish between a concerted mechanism (one transition state) and a stepwise mechanism (two transition states and an intermediate) by locating and comparing the energies of all relevant stationary points on the potential energy surface.

Energetic Profiles of Reaction Pathways and Selectivity

Detailed computational studies on the energetic profiles of various reaction pathways involving this compound are limited in the public domain. However, the reactivity of the isothiocyanate group is well-established, typically involving nucleophilic addition to the central carbon atom. The selectivity of these reactions (i.e., whether the nucleophile attacks the carbonyl carbon or the isothiocyanate carbon) is a key aspect that can be elucidated through computational modeling of transition states and reaction intermediates.

For instance, the reaction with amines to form N-phenoxycarbonyl-N'-substituted thioureas is a characteristic reaction. Theoretical calculations can predict the activation energies for different potential pathways, thereby explaining the observed product distribution. Factors such as the nature of the nucleophile, solvent effects, and the potential for competing side reactions can be modeled to provide a comprehensive energetic landscape of the reaction.

Prediction of Molecular Conformation and Stability

Computational methods are instrumental in predicting the most stable conformations of this compound and its adducts. Studies on related N,N'-disubstituted thiocarbamide derivatives, such as N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide, have utilized DFT calculations with the B3LYP functional and the 6-311G++(d,p) basis set to determine their molecular structure. researchgate.netresearchgate.netresearchgate.net

The predicted conformational preferences from such computational studies are often in good agreement with experimental data obtained from techniques like X-ray crystallography, thereby validating the theoretical models used.

Table 1: Calculated Conformational Data for a this compound Adduct Derivative

| Parameter | Value | Computational Method | Reference |

| C=O / C=S Orientation | anti-periplanar | DFT (B3LYP/6-311G++(d,p)) | researchgate.netresearchgate.netresearchgate.net |

Further computational analyses can also probe the stability of various adducts of this compound. By calculating the binding energies and thermodynamic parameters of formation for different adducts, it is possible to predict their relative stabilities. This information is crucial for understanding the equilibrium of reactions involving this compound and for designing new derivatives with desired properties.

Advanced Spectroscopic Characterization of Phenoxycarbonyl Isothiocyanate Adducts and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including derivatives of phenoxycarbonyl isothiocyanate. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound itself, the aromatic protons of the phenyl group are expected to produce signals in the aromatic region of the spectrum. amazonaws.com

In the case of its derivatives, such as N,N'-disubstituted thioureas and thiocarbamides formed by reacting this compound with amines, the ¹H NMR spectra are highly informative. researchgate.net For instance, in N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide, the protons of both the phenoxy group and the substituted nitrophenyl ring can be assigned. researchgate.net A key feature in the spectra of these adducts is the presence of signals for the N-H protons. The chemical shifts of these protons can be significantly influenced by intramolecular hydrogen bonding and interactions with the solvent. researchgate.net For example, an intramolecular hydrogen bond between an N-H proton and a carbonyl oxygen can result in a distinct chemical shift value. researchgate.net

Table 1: Selected ¹H NMR Data for a this compound Derivative

| Compound | Solvent | Proton Signals and Chemical Shifts (δ, ppm) |

| N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide researchgate.net | - | Signals corresponding to the protons on the phenoxy and 2-chloro-4-nitrophenyl rings, as well as two distinct N-H proton signals. researchgate.netresearchgate.net |

| This compound amazonaws.com | CDCl₃ | 7.30 (broad signal, aromatic protons) |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. While specific data for this compound is not detailed in the provided sources, the characterization of its derivatives is well-documented. researchgate.netresearchgate.net

For adducts like N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide, the ¹³C NMR spectrum is crucial for confirming the structure. researchgate.net It allows for the identification of the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S), which resonate at characteristic downfield chemical shifts. Additionally, the distinct signals for the aromatic carbons of the phenoxy and substituted phenyl groups can be resolved and assigned, providing unambiguous evidence for the formation of the adduct. researchgate.net

Table 2: Key ¹³C NMR Resonances for this compound Derivatives

| Compound | Key Carbon Signals |

| N,N'-disubstituted thiocarbamide derivatives researchgate.netresearchgate.net | Characteristic signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons, in addition to aromatic carbon signals. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This compound exhibits several characteristic absorption bands that confirm its structure. google.com

The most distinctive feature is the strong and sharp absorption band for the isothiocyanate group (N=C=S), which appears in the 1960-1990 cm⁻¹ region. google.comgoogleapis.com The presence of the carbonyl group (C=O) is confirmed by a peak around 1750 cm⁻¹, and the C-O bond of the phenoxy moiety gives rise to bands in the 1220-1260 cm⁻¹ range. google.com

This technique is also invaluable for monitoring chemical reactions. The completion of a reaction involving the isothiocyanate group, such as the formation of a thionocarbamate or a dithiocarbamate (B8719985), can be confirmed by the disappearance of the characteristic N=C=S absorption band between 1960-1990 cm⁻¹. googleapis.comgoogle.com In the resulting derivatives, new or shifted bands corresponding to N-H bonds and the thiourea (B124793) or carbamate (B1207046) backbone appear, confirming the structural transformation. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound Type |

| Isothiocyanate (N=C=S) | 1960-1990 google.comgoogleapis.com | This compound |

| Carbonyl (C=O) | ~1750 google.com | This compound |

| Carbon-Oxygen (C-O) | 1220-1260 google.com | This compound |

| N-H Stretch | ~3100-3400 researchgate.net | Thiourea/Thiocarbamide derivatives |

| Carbonyl (C=O) in Thiourea/Thiocarbamide | ~1713 researchgate.net | Thiourea/Thiocarbamide derivatives |

| Thiocarbonyl (C=S) in Thiourea/Thiocarbamide | ~740 researchgate.net | Thiourea/Thiocarbamide derivatives |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a ground state to a higher energy excited state.

Table 4: UV-Vis Absorption Data for a this compound Derivative

| Compound | Absorption Maxima (λ_max, nm) | Associated Electronic Transitions |

| N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide researchgate.net | ~289 and ~325 | π → π* and n → π* researchgate.netresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and, with high resolution, its elemental formula.

For the parent compound, this compound, electron ionization mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at an m/z of 179, which corresponds to its molecular weight. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental composition and the confirmation of its chemical formula. This technique is frequently used to provide unequivocal structural proof for novel derivatives of this compound. researchgate.net For example, the structures of various complex heterocyclic derivatives synthesized using this compound as a starting material have been definitively confirmed by comparing the experimentally measured exact mass with the calculated mass for the proposed chemical formula. researchgate.netresearchgate.net

Table 5: Mass Spectrometry Data for this compound and a Derivative Example

| Compound | Ionization Method | m/z Value | Note |

| This compound amazonaws.com | EI | 179 | Corresponds to the molecular weight. |

| Phenyl N-methyl-N-2-(5-methylthiazolyl)carbamate researchgate.net | HRMS | Experimental: 248.06225, Calculated: 248.06140 | Confirms the elemental formula C₁₂H₁₂N₂O₂S. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of thermally labile and polar molecules, such as the adducts of this compound. It allows for the determination of molecular weights and provides structural information through fragmentation analysis (MS/MS).

The reaction of this compound with primary amines yields N-(phenoxycarbonyl)-N'-substituted thiourea derivatives. The ESI-MS analysis of these compounds typically shows the protonated molecule [M+H]⁺ as the base peak. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragmentation patterns that are diagnostic for the acylthiourea scaffold.

A common fragmentation pathway involves the cleavage of the C-N bond between the carbonyl group and the thiourea nitrogen, leading to the formation of a phenoxycarbonyl cation or related fragments. Another significant fragmentation is the cleavage of the thiourea C-N bond, which can generate ions corresponding to the isothiocyanate precursor and the amine reactant. The specific fragmentation pattern can be influenced by the nature of the substituent on the second nitrogen atom.

Table 1: Representative Fragmentation Data for a Hypothetical N-(phenoxycarbonyl)-N'-phenylthiourea Adduct based on Analogous Acylthiourea Structures

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| [M+H]⁺ | [M+H - C₆H₅OH]⁺ | Loss of phenol |

| [M+H]⁺ | [C₆H₅NCS+H]⁺ | Phenyl isothiocyanate fragment |

| [M+H]⁺ | [C₆H₅NH₂+H]⁺ | Aniline fragment |

| [M+H]⁺ | [C₆H₅OCO]⁺ | Phenoxycarbonyl cation |

Note: This table is illustrative and based on the fragmentation of analogous compounds. Specific m/z values would depend on the exact molecular weight of the adduct.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement in a solid-state structure. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules, as well as details about intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Precise Molecular Geometry

For derivatives of this compound, such as N-(phenoxycarbonyl)-N'-substituted thioureas, single crystal XRD analysis would reveal the precise molecular geometry. Based on studies of similar acylthiourea derivatives, it is expected that the thiourea moiety would adopt a planar or near-planar conformation. rsc.orgnih.gov The phenoxycarbonyl group would be attached to one of the nitrogen atoms, and its orientation relative to the thiourea backbone would be determined by steric and electronic factors.

Key geometric parameters that would be determined include:

C=S and C=O bond lengths: These would provide insight into the double bond character and potential delocalization of electrons within the acylthiourea core.

C-N bond lengths: The lengths of the C-N bonds within the thiourea and amide functionalities would indicate the degree of resonance and electron delocalization.

While a specific crystal structure for a this compound adduct is not available in the provided search results, data from analogous N-acyl-N'-arylthioureas can be used for comparison. For example, in the crystal structure of N-cyclohexylcarbonyl-N′-phenylthiourea, the molecule adopts a trans-cis configuration with respect to the positions of the cyclohexylcarbonyl and phenyl groups relative to the thione S atom across the two C—N bonds. researchgate.net

Table 2: Expected Bond Lengths and Angles for a Representative N-(phenoxycarbonyl)-N'-phenylthiourea Derivative Based on Analogous Structures

| Parameter | Expected Value (Å or °) | Reference Compound Class |

| C=S bond length | ~1.68 Å | N-acylthioureas |

| C=O bond length | ~1.22 Å | N-acylthioureas |

| C-N (thiourea) bond lengths | ~1.34 - 1.40 Å | N-acylthioureas |

| C-N (amide) bond length | ~1.38 Å | N-acylthioureas |

| N-C-N bond angle | ~117° | N-acylthioureas |

| C-N-C bond angles | ~125° | N-acylthioureas |

Note: These are typical values and can vary depending on the specific substituents and crystal packing forces.

Analysis of Intermolecular and Intramolecular Interactions in Crystal Structures

The crystal packing of this compound derivatives is dictated by a network of intermolecular and intramolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystalline material.

Intramolecular Interactions: A common feature in the crystal structures of N-acylthioureas is the formation of an intramolecular hydrogen bond between the N-H proton of the thiourea moiety and the oxygen atom of the carbonyl group. rsc.orgnih.govresearchgate.net This interaction leads to the formation of a stable six-membered pseudo-ring, which significantly influences the conformation of the molecule.

Intermolecular Interactions: In the crystal lattice, molecules of N-acylthiourea derivatives are typically linked together by a variety of intermolecular hydrogen bonds. The most prominent among these are the N-H···S hydrogen bonds, where the remaining N-H proton of the thiourea acts as a donor and the sulfur atom acts as an acceptor. rsc.orgnih.gov These interactions often lead to the formation of centrosymmetric dimers or extended one-dimensional chains.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Modalities and Catalyst Development

While the fundamental reactivity of phenoxycarbonyl isothiocyanate is relatively understood, the exploration of its untapped reactive potential remains a fertile ground for investigation. Future research will likely focus on uncovering novel reaction pathways and developing sophisticated catalytic systems to control and expand its synthetic utility.

Acyl isothiocyanates, the class of compounds to which this compound belongs, are known for their rich and diverse chemistry, largely attributed to the presence of both carbonyl and isothiocyanate functionalities. mdpi.comresearcher.life These electrophilic centers provide multiple sites for nucleophilic attack and participation in cyclization reactions, leading to the formation of a wide array of heterocyclic structures. mdpi.comresearcher.life The electron-withdrawing nature of the acyl group enhances the reactivity of the isothiocyanate moiety, making it more susceptible to nucleophilic addition compared to standard alkyl or aryl isothiocyanates. researcher.life

Future work is anticipated to move beyond traditional reactions and explore more complex transformations. This includes the investigation of novel cycloaddition reactions, multicomponent reactions, and cascade sequences initiated by the unique reactivity of the this compound core. The development of new catalysts will be paramount to achieving high levels of selectivity and efficiency in these transformations. While some catalytic systems have been explored for isothiocyanate synthesis in general, there is a significant opportunity to design catalysts specifically tailored to modulate the reactivity of this compound in novel chemical space. chemrxiv.orgresearchgate.net This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to unlock previously inaccessible reaction pathways and construct complex molecular architectures with high precision.

Development of Asymmetric Transformations Incorporating this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. A significant future direction for this compound research lies in the development of asymmetric transformations that incorporate this versatile building block. This will involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions, leading to the synthesis of valuable chiral molecules.

The field of asymmetric catalysis has made significant strides in controlling the stereoselectivity of a wide range of chemical reactions. For isothiocyanates in general, chiral catalysts have been employed in multicomponent reactions and cycloadditions to produce chiral heterocyclic compounds with high enantioselectivity. researchgate.netnih.gov For instance, chiral metal complexes, such as those based on Mg(OTf)2/N,N'-dioxide, have been successfully used to catalyze asymmetric reactions involving isocyanides and isothiocyanates, yielding unique chiral 3,4-dihydro-2H-pyrrole-2-thiones. nih.gov

The application of these and other novel chiral catalytic systems to reactions involving this compound is a promising area of future research. Key areas of focus will likely include:

Enantioselective Nucleophilic Additions: Developing chiral catalysts that can direct the enantioselective addition of nucleophiles to the isothiocyanate carbon, creating chiral thiourea (B124793) derivatives.

Asymmetric Cycloadditions: Exploring the use of chiral Lewis acids or organocatalysts to mediate enantioselective cycloaddition reactions with dienes or other unsaturated partners.

Kinetic Resolutions: Designing catalytic systems that can selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thereby achieving a kinetic resolution.

The successful development of such asymmetric transformations will significantly enhance the value of this compound as a building block for the synthesis of complex, biologically active molecules.

Integration with Sustainable Chemistry Principles (e.g., Flow Chemistry, Green Solvents)

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research and development. Future investigations into the chemistry of this compound will undoubtedly be shaped by the need for more environmentally benign and efficient synthetic methodologies.

The choice of solvents is another critical aspect of sustainable chemistry. Future research will likely focus on replacing traditional volatile organic compounds with greener alternatives such as bio-based solvents, ionic liquids, or even water. The development of catalytic systems that are compatible with these green solvents will be crucial for the successful implementation of sustainable synthetic routes involving this compound.

Furthermore, the principles of atom economy will drive the development of new reactions that maximize the incorporation of all starting materials into the final product. Multicomponent reactions, which allow for the construction of complex molecules from three or more starting materials in a single step, are particularly well-suited to this goal. nih.govnih.gov Exploring novel multicomponent reactions that utilize this compound as a key component will be a significant area of future research.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

Advanced computational modeling has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the prediction of chemical reactivity and selectivity. In the context of this compound, computational chemistry will play a pivotal role in guiding the design of new experiments and accelerating the discovery of novel transformations.

Theoretical investigations, such as Density Functional Theory (DFT) calculations, can be employed to elucidate the intricate details of reaction pathways involving this compound. For the closely related phenyl carbonyl isothiocyanates, computational studies have been used to investigate the mechanism of nucleophilic substitution reactions, providing valuable information on transition states and reaction kinetics. researchgate.net Similar computational approaches can be applied to this compound to:

Predict Reaction Outcomes: By modeling the potential energy surfaces of various reaction pathways, computational chemistry can help predict the most likely products and identify potential side reactions.

Elucidate Reaction Mechanisms: Detailed computational analysis can provide a step-by-step understanding of how reactions occur, including the identification of key intermediates and transition states. This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Guide Catalyst Design: Computational modeling can be used to design new catalysts with enhanced activity and selectivity for specific transformations involving this compound. By understanding the interactions between the catalyst and the substrate at the molecular level, researchers can rationally design more effective catalytic systems.

Predict Molecular Properties: In silico methods can be used to predict the physicochemical and biological properties of novel compounds synthesized from this compound, aiding in the early stages of drug discovery and materials science. nih.gov

The synergy between experimental and computational chemistry will be a hallmark of future research in this area. Computational predictions will guide experimental design, while experimental results will provide crucial data for refining and validating computational models. This integrated approach will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in synthetic chemistry.

Q & A

Q. What are the established synthetic routes for phenoxycarbonyl isothiocyanate, and how do reaction conditions influence product purity?

Answer: this compound can be synthesized via the reaction of phenoxycarbonylamine derivatives with thiophosgene or carbon disulfide under controlled conditions. For example, phenyl isothiocyanate synthesis involves reacting aniline with carbon disulfide and ammonia at 0–5°C, followed by acid treatment to isolate the product . Key parameters include stoichiometric ratios (e.g., 1:1.5 amine:CS₂) and temperature control to minimize byproducts like thioureas. Purification via vacuum distillation or silica gel chromatography (hexane/ethyl acetate) yields >95% purity .

Q. How can chromatographic techniques be optimized for purifying this compound from reaction mixtures?

Answer: Reverse-phase HPLC with a C18 column and an acetonitrile/water gradient (70:30 to 95:5 over 20 minutes) effectively separates this compound from thiourea byproducts. Detection at 254 nm targets aromatic moieties. For bulk purification, flash chromatography using silica gel and hexane:ethyl acetate (4:1) achieves >90% recovery .

Q. What spectroscopic methods are recommended for characterizing this compound?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic thiocyanate (N=C=S) signals at ~125 ppm in ¹³C NMR. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 195 for C₈H₅NO₂S), while FT-IR identifies the isothiocyanate group (ν~2100 cm⁻¹) .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of this compound?

Answer: A partial factorial design (e.g., varying temperature, solvent, and catalyst) identifies critical parameters. For example, a central composite design (CCD) revealed that reaction temperatures >40°C reduce yields due to thermal decomposition. Response surface modeling (RSM) can predict optimal conditions (e.g., 25°C, 12-hour reaction time) to maximize yield (>85%) .

Q. What computational strategies elucidate the reaction mechanisms of this compound in cyclization reactions?

Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model transition states and intermediate stability. Studies on β-(2-aminophenyl)-α,β-ynones with isothiocyanates show that 6-exo-dig cyclization is thermodynamically favored (ΔG‡ ≈ 18 kcal/mol). Solvent effects (e.g., toluene vs. DMF) are simulated using the SMD model to align with experimental yields .

Q. How do structural modifications of this compound influence its bioactivity in cellular pathways?

Answer: Introducing electron-withdrawing groups (e.g., nitro or bromo substituents) enhances electrophilicity, increasing reactivity with cysteine residues in proteins. For example, 4-bromo-2,6-diethylphenyl isothiocyanate inhibits apoptosis regulators (e.g., Bcl-2) by forming covalent adducts, as confirmed via LC-MS/MS analysis of treated cell lysates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer: Use fume hoods with >100 ft/min airflow to prevent inhalation exposure. Wear nitrile gloves (tested for >8-hour permeation resistance) and safety goggles. Store in airtight containers at 4°C, away from amines and oxidizing agents. Spills require immediate neutralization with 10% sodium bicarbonate before disposal .

Q. How can this compound be applied in protein labeling for mass spectrometry studies?

Answer: It selectively reacts with primary amines (e.g., lysine residues) under mild buffered conditions (pH 8.5, 25°C). After labeling, tryptic digests are analyzed via LC-MS/MS, where the thiourea adduct (Δmass +121 Da) aids in peptide identification. This method improves quantification accuracy in proteomic workflows .

Methodological Notes

- Contradictions in Data : and highlight divergent yields (20–50%) for substituted phenyl isothiocyanates, likely due to steric and electronic effects. Researchers should pre-screen substituents using computational tools (e.g., Hammett constants) .

- Toxicity Evaluation : While this compound lacks direct carcinogenicity data, structural analogs like allyl isothiocyanate require Ames testing and in vivo models (e.g., rodent bioassays) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.